methanolate](/img/structure/B4014361.png)
(E)-[2-(4-fluorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidene](thiophen-2-yl)methanolate
概要
説明
(E)-2-(4-fluorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is a complex organic compound that features a combination of fluorophenyl, pyridinium, dioxopyrrolidinylidene, and thiophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-fluorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyridinium ring: Starting with a suitable pyridine derivative, such as 2-bromo-6-methylpyridine, and reacting it with a fluorophenyl compound under nucleophilic substitution conditions.
Formation of the dioxopyrrolidinylidene moiety: This could involve the reaction of a suitable diketone with an amine to form the pyrrolidinone ring, followed by oxidation to introduce the dioxo functionality.
Coupling with thiophenyl group: The final step could involve coupling the intermediate with a thiophenyl compound under conditions that favor the formation of the methanolate linkage.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-2-(4-fluorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The fluorophenyl and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl or thiophenyl rings.
科学的研究の応用
Chemistry
In chemistry, (E)-2-(4-fluorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-2-(4-fluorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties may enhance the performance and functionality of these materials.
作用機序
The mechanism of action of (E)-2-(4-fluorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.
Modulation of gene expression: It may influence the expression of certain genes, resulting in altered protein synthesis and cellular function.
Interaction with cellular membranes: The compound could interact with lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Similar compounds to (E)-2-(4-fluorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate include:
- (E)-2-(4-chlorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate
- (E)-2-(4-bromophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate
- (E)-2-(4-methylphenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate
Uniqueness
The uniqueness of (E)-2-(4-fluorophenyl)-1-(6-methylpyridinium-2-yl)-4,5-dioxopyrrolidin-3-ylidenemethanolate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.
特性
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(6-methylpyridin-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c1-12-4-2-6-16(23-12)24-18(13-7-9-14(22)10-8-13)17(20(26)21(24)27)19(25)15-5-3-11-28-15/h2-11,18,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDBLPJQNFDYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


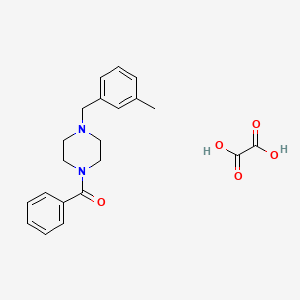
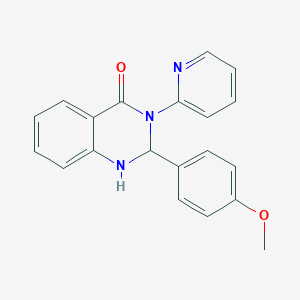
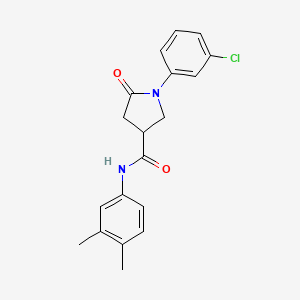
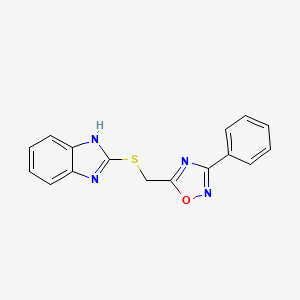
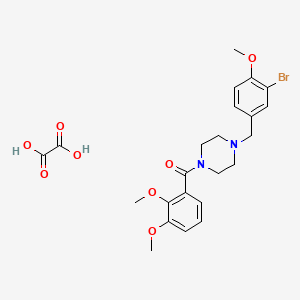
![3-(4-FLUOROPHENYL)-2-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B4014323.png)
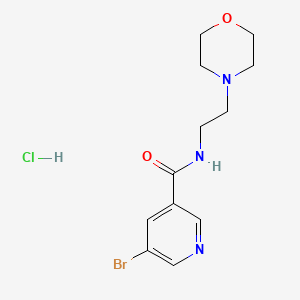
![Ethyl 4-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4014337.png)
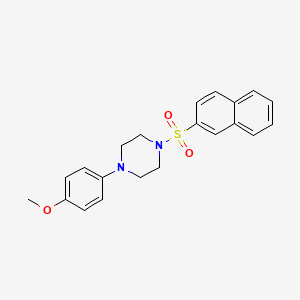
![1-(3-chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4014366.png)
![N-(4-acetylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide](/img/structure/B4014373.png)
![3-[[2-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B4014374.png)
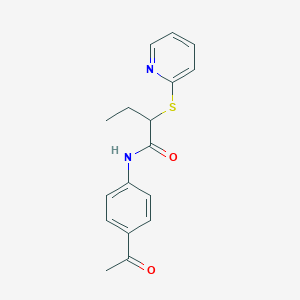
![[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B4014386.png)
